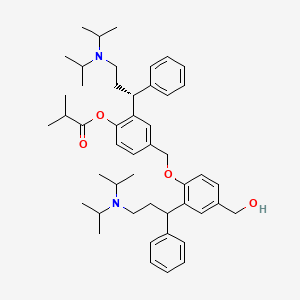
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: is a chemical compound primarily used in scientific research. It is known for its role as an intermediate and impurity in the synthesis of various pharmaceutical agents. This compound is not intended for medical or food use and is strictly for industrial or scientific purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether typically involves multiple steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the manufacturer. general methods involve the use of phenoxy ethers and hydroxy-tolterodine derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves the use of advanced chemical reactors and purification systems to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: : In biological research, this compound is used to study the interactions and effects of similar chemical structures on biological systems. It helps in understanding the behavior of related compounds in biological environments .
Medicine: : While not used directly in medicine, it plays a crucial role in the development of pharmaceutical agents. It helps in the synthesis of drugs that target specific biological pathways .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in quality control and testing of related products .
Mecanismo De Acción
The mechanism of action of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether involves its conversion to active metabolites. These metabolites act as competitive antagonists at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased bladder activity and reduced urge to urinate .
Comparación Con Compuestos Similares
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Fesoterodine: A prodrug that is converted to 5-hydroxymethyl tolterodine, exhibiting similar antimuscarinic activity.
Uniqueness: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is unique in its specific structure and the pathways it targets. Its ability to serve as an intermediate in the synthesis of various pharmaceutical agents sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C48H66N2O4 |
|---|---|
Peso molecular |
735.0 g/mol |
Nombre IUPAC |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1 |
Clave InChI |
SOSXDUQUWXWKQR-XFCPCMSTSA-N |
SMILES isomérico |
CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


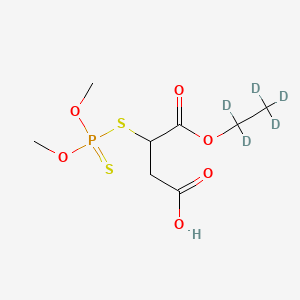
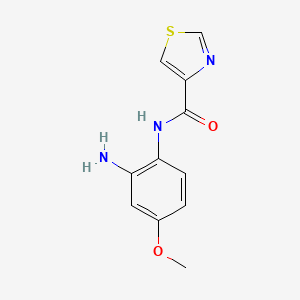
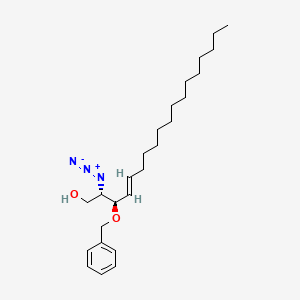
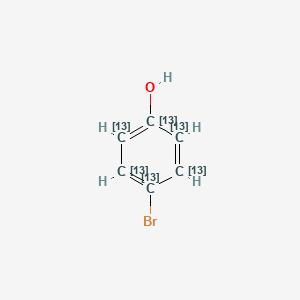
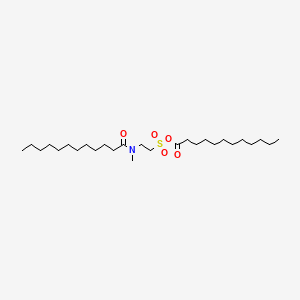
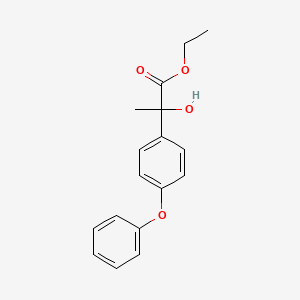
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
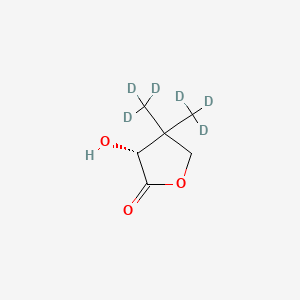
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

